2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
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Description
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide have been investigated for their antimicrobial properties. A study synthesized derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed significant activity against various microbial species, suggesting potential for antimicrobial applications (Gul et al., 2017).
Enzyme Inhibition
Similar compounds have been explored for their ability to inhibit enzymes like α-glucosidase. This enzyme plays a critical role in carbohydrate digestion, and its inhibition can be beneficial for managing conditions like diabetes. N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated promising α-glucosidase inhibitory potential (Iftikhar et al., 2019).
Acetylcholinesterase Inhibition
Another study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which showed relative activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neurodegenerative disease research and treatment (Rehman et al., 2013).
Antitumor Activity
Compounds with a similar structure have been evaluated for their antitumor properties. Benzothiazole derivatives bearing different heterocyclic rings, including 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, showed considerable activity against various cancer cell lines, indicating potential in cancer research and therapy (Yurttaş et al., 2015).
Antibacterial Agents
Derivatives of this compound, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, have been synthesized and found to possess significant antibacterial activity, suggesting their use as potential antibacterial agents (Ramalingam et al., 2019).
NMR Study
A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and analyzed using NMR techniques, demonstrating applications in chemical analysis and molecular characterization (Ying-jun, 2012).
properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-27-16-9-8-14(10-17(16)28-2)19-24-25-21(29-19)31-12-18(26)23-20-22-15(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQUYBRSVDNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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